molecular formula C13H20O2 B8000234 (4-Butoxy-2,6-dimethylphenyl)methanol

(4-Butoxy-2,6-dimethylphenyl)methanol

Cat. No.: B8000234
M. Wt: 208.30 g/mol
InChI Key: XGPHKUXRLNTIDY-UHFFFAOYSA-N
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Description

Contextualization of Arylmethanol Scaffolds within Advanced Synthetic Methodologies

Arylmethanol scaffolds, which include the broader category of substituted benzyl (B1604629) alcohols, are fundamental building blocks in modern organic synthesis. organic-chemistry.orgacs.org Their importance stems from the reactivity of the hydroxyl group, which can be readily transformed into a variety of other functional groups. For instance, substituted benzyl alcohols can undergo oxidation to form corresponding aldehydes or carboxylic acids, or they can be converted into benzyl halides, which are valuable intermediates in carbon-carbon bond-forming reactions. researchgate.net

The synthesis of benzylic alcohols is a key area of research, with numerous methods developed for their preparation. These include the addition of organometallic reagents to aldehydes, the reduction of carbonyl compounds, and, more recently, direct C-H oxidation of alkylated benzenes. acs.org The versatility of these scaffolds makes them indispensable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Rationale for Academic Investigation of (4-Butoxy-2,6-dimethylphenyl)methanol

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from studies on similarly substituted benzyl alcohols. The unique substitution pattern of this compound—a moderately bulky butoxy group providing ether functionality and two ortho-methyl groups—suggests several avenues of interest for researchers.

The combination of these substituents can influence the reactivity of the benzylic alcohol in several ways:

Steric Hindrance: The two methyl groups flanking the hydroxymethyl group can sterically hinder reactions at this site, potentially leading to unique selectivity in certain transformations.

Electronic Effects: The electron-donating nature of the butoxy and methyl groups can affect the reactivity of the aromatic ring and the benzylic position.

Solubility and Physical Properties: The butoxy group imparts lipophilicity, which can be advantageous in certain solvent systems and for specific applications, such as in the development of new materials or as a building block for pharmacologically active molecules designed to interact with hydrophobic biological targets.

These features make this compound an interesting candidate for methodological studies exploring the effects of substitution on reaction outcomes.

Scope and Objectives of Research Endeavors Pertaining to this compound

Given the structural characteristics of this compound, research endeavors would likely focus on several key areas. The primary objectives of such research would be to fully characterize the compound's reactivity and explore its potential as a building block in organic synthesis.

Potential Research Objectives:

Exploration of Synthetic Utility: A primary goal would be to investigate the utility of this compound as a precursor for more complex molecules. This would involve studying its participation in a range of organic reactions, such as etherification, esterification, and conversion to the corresponding benzyl halide to assess its utility in coupling reactions.

Catalysis Research: The compound could be used as a ligand scaffold in the development of new catalysts. The specific steric and electronic environment provided by the substituted phenyl ring could lead to catalysts with novel selectivity and activity.

Materials Science Applications: The lipophilic nature and aromatic core of the molecule could be exploited in the synthesis of new polymers or liquid crystals. Research in this area would focus on incorporating this moiety into larger molecular assemblies and characterizing the properties of the resulting materials.

The scope of such research would range from fundamental studies of its chemical properties and reactivity to more applied investigations into its use in synthesizing functional molecules and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butoxy-2,6-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-5-6-15-12-7-10(2)13(9-14)11(3)8-12/h7-8,14H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPHKUXRLNTIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Butoxy 2,6 Dimethylphenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the (4-Butoxy-2,6-dimethylphenyl)methanol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comyoutube.com For this compound, the primary functional group is the benzylic alcohol. A key disconnection strategy involves breaking the C-C bond between the aromatic ring and the hydroxymethyl group. This leads to two primary synthons: a (4-butoxy-2,6-dimethylphenyl) nucleophile and a formaldehyde (B43269) electrophile, or a 4-butoxy-2,6-dimethylbenzaldehyde (B3058162) precursor that can be reduced.

Another critical disconnection is at the ether linkage of the butoxy group. This suggests an alkylation of a precursor phenol, 4-hydroxy-2,6-dimethylbenzaldehyde or a related derivative, with a butyl halide. The order of these transformations is crucial to avoid unwanted side reactions and to ensure high yields. For instance, introducing the butoxy group early in the synthesis might interfere with subsequent reactions targeting the formyl or hydroxymethyl group. Therefore, a careful evaluation of the reactivity and directing effects of the substituents is paramount. ias.ac.in

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A["this compound"] -->|C-C Disconnection| B["4-Butoxy-2,6-dimethylbenzaldehyde"];
    B -->|C-O Disconnection (Ether)| C["4-Hydroxy-2,6-dimethylbenzaldehyde"]
    C -->|C-C Disconnection| D["2,6-Dimethylphenol"]

This diagram illustrates a logical retrosynthetic approach, starting from the target molecule and breaking it down into simpler precursors.

This analysis suggests that 2,6-dimethylphenol (B121312) is a viable starting material, which can undergo formylation to introduce the aldehyde group, followed by etherification and finally, reduction to the target benzylic alcohol.

Classical and Modern Approaches to Benzylic Alcohol Synthesis Relevant to this compound

The synthesis of benzylic alcohols can be achieved through a variety of methods, ranging from classical organometallic additions to modern selective reductions.

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles widely used for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.comlibretexts.orglibretexts.org In the context of synthesizing this compound, these reagents can be employed to add a hydroxymethyl group to a suitably substituted benzene (B151609) ring.

One strategy involves the formation of a Grignard reagent from 1-bromo-4-butoxy-2,6-dimethylbenzene. This organometallic intermediate can then react with formaldehyde to yield the desired benzylic alcohol after an acidic workup. doubtnut.combrainly.inorganic-chemistry.orgorganicchemistrytutor.com

Reaction Scheme 1: Grignard Reagent Approach

1. 4-Butoxy-2,6-dimethylbromobenzene + Mg -> 4-Butoxy-2,6-dimethylphenylmagnesium bromide
2. 4-Butoxy-2,6-dimethylphenylmagnesium bromide + HCHO -> Intermediate
3. Intermediate + H3O+ -> this compound

Similarly, an organolithium reagent can be generated from the corresponding aryl halide via lithium-halogen exchange. This species would then react with formaldehyde in a similar fashion. wikipedia.orgnih.govgoogle.com The choice between Grignard and organolithium reagents often depends on the presence of other functional groups in the molecule and the desired reaction conditions. Organolithium reagents are generally more reactive and basic than their Grignard counterparts. libretexts.orgnih.gov

An alternative and often more direct route to this compound is the selective reduction of the corresponding aldehyde, 4-butoxy-2,6-dimethylbenzaldehyde. A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for converting aldehydes to primary alcohols due to its mild nature and high selectivity. acs.orgorientjchem.org The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727).

Table 1: Comparison of Reducing Agents for Benzaldehyde (B42025) Reduction

For the synthesis of this compound, NaBH4 would be an excellent choice for the reduction of the precursor aldehyde, offering high yield and selectivity. orientjchem.org More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used but require more stringent anhydrous conditions. chemicalbook.com

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netnih.govacs.orgrsc.org For the synthesis of this compound, several green approaches can be considered.

The use of catalytic reduction methods is inherently greener than stoichiometric reductions. Catalytic hydrogenation, for example, uses molecular hydrogen as the reductant and a recyclable catalyst (e.g., Pd/C), with water being the only byproduct. tandfonline.com

Furthermore, enzymatic reductions offer a highly selective and environmentally benign alternative. nih.govresearchgate.net Oxidoreductase enzymes can convert aldehydes to alcohols under mild aqueous conditions with high enantioselectivity if a chiral center is present. While this compound is achiral, the principles of biocatalysis are still relevant for promoting sustainable practices.

Another green strategy involves the use of safer solvents. Water or recyclable solvents like propylene (B89431) carbonate can be explored as alternatives to volatile organic compounds (VOCs). nih.govacs.org The etherification step could also be made greener by using a phase-transfer catalyst, which can improve reaction rates and reduce the need for harsh conditions.

Optimization of Catalyst Systems and Reaction Conditions for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced by optimizing catalyst systems and reaction conditions.

In the reduction of the precursor aldehyde, the choice of catalyst can be critical. For instance, in catalytic hydrogenation, the nature of the metal catalyst (e.g., Pd, Pt, Ru) and the support can influence the reaction rate and selectivity. acs.org

For the etherification step, where the butoxy group is introduced, the choice of catalyst is also important. While traditional Williamson ether synthesis often uses a strong base, catalytic methods can offer milder and more efficient alternatives. For example, iron(III) chloride has been shown to catalyze the etherification of benzylic alcohols. nih.govacs.org

In the context of a Grignard-based synthesis, the addition of certain catalysts can improve the yield and suppress side reactions. For example, nickel-based catalysts have been used to promote the cross-coupling of Grignard reagents with benzylic alcohols. thieme-connect.com

The oxidation of a precursor like 2,6-dimethyl-4-butoxy-toluene to the corresponding aldehyde would also require careful catalyst selection to avoid over-oxidation to the carboxylic acid. lakeland.eduresearchgate.netrsc.orgfrontiersin.orgnih.govnih.gov Catalysts such as manganese dioxide or milder, selective oxidizing agents would be preferred.

Temperature Control and Kinetic Considerations in Synthesis

Temperature is a critical parameter in the synthesis of this compound, influencing both reaction rates and the distribution of products. The principles of kinetic versus thermodynamic control are particularly relevant in the formylation and reduction steps.

In electrophilic aromatic substitution reactions like formylation (e.g., Vilsmeier-Haack or Duff reaction), temperature can affect the regioselectivity. While the directing effects of the butoxy and methyl groups strongly favor substitution at the 4-position, higher temperatures can sometimes lead to the formation of minor isomers by overcoming the activation energy barrier for less favored reaction pathways.

More significantly, temperature plays a crucial role in the reduction of the intermediate, 4-butoxy-2,6-dimethylbenzaldehyde, to the final product. The choice of reducing agent and temperature determines whether the reaction is under kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Control in Aldehyde Reduction:

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. youtube.com This is often the desired pathway for simple reductions.

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome larger activation barriers and reach a state of equilibrium. youtube.com The most stable product, the thermodynamic product, will be the major isomer. youtube.com

For the reduction of a sterically hindered aldehyde like 4-butoxy-2,6-dimethylbenzaldehyde, low temperatures are generally preferred to maximize the yield of the desired alcohol and minimize side reactions.

Table 1: Hypothetical Influence of Temperature on the Yield of this compound via Reduction of 4-Butoxy-2,6-dimethylbenzaldehyde

EntryReducing AgentTemperature (°C)Reaction Time (h)Yield of Alcohol (%)By-product Formation (%)
1Sodium Borohydride252955
2Sodium Borohydride04982
3Sodium Borohydride-206>99<1
4Lithium Aluminum Hydride01>99<1

This table is illustrative and based on general principles of aldehyde reduction. Specific experimental data for this exact transformation was not available in the search results.

Solvent Effects and Reaction Medium Engineering for Enhanced Yield and Selectivity

The choice of solvent is paramount in the synthesis of this compound, influencing reaction rates, selectivity, and the solubility of reactants and intermediates.

In the initial O-alkylation of 3,5-dimethylphenol (B42653) with a butyl halide, the solvent can dictate the ratio of O-alkylation to C-alkylation. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) typically favor the desired O-alkylation product. tandfonline.com In contrast, protic solvents can solvate the phenoxide ion, hindering O-alkylation and potentially increasing the amount of C-alkylated by-products. tandfonline.com

For the formylation step, the reaction medium can affect the reactivity of the formylating agent and the regioselectivity of the substitution. In the Vilsmeier-Haack reaction, for example, the choice of solvent can influence the formation and stability of the Vilsmeier reagent.

In the final reduction step, the solvent system can modulate the reactivity of the reducing agent. For instance, the rate of reduction with sodium borohydride can be significantly affected by the alcohol used as a co-solvent. The use of solvent mixtures, such as methanol or ethanol in dichloromethane (B109758), at low temperatures can enhance the chemoselectivity of the reduction. cdnsciencepub.com

Table 2: Hypothetical Solvent Effects on the Yield of 4-Butoxy-3,5-dimethylbenzaldehyde in a Formylation Reaction

EntryFormylation MethodSolventTemperature (°C)Yield (%)
1Vilsmeier-HaackDichloromethane5085
2Vilsmeier-Haack1,2-Dichloroethane8088
3Duff ReactionHexamine/Glycerol15065
4Lithiation/DMFTetrahydrofuran-78 to 2592

This table is illustrative and based on general principles of formylation reactions on substituted phenols. Specific experimental data for this exact transformation was not available in the search results.

Stereochemical Control and Regioselectivity in Analogous Synthetic Routes to this compound

Regioselectivity:

The regioselectivity in the synthesis of this compound is primarily determined during the formylation step. The starting material, 1-butoxy-3,5-dimethylbenzene (B8568108), has two equivalent ortho positions and one para position relative to the butoxy group. The butoxy group is a strongly activating and ortho-, para-directing group. The two methyl groups at the 3 and 5 positions are also activating and ortho-, para-directing.

The directing effects of these substituents reinforce each other to strongly favor electrophilic substitution at the 4-position (para to the butoxy group and ortho to both methyl groups). The steric hindrance from the two methyl groups further disfavors substitution at the 2 and 6 positions. Therefore, formylation of 1-butoxy-3,5-dimethylbenzene is expected to proceed with high regioselectivity to yield 4-butoxy-2,6-dimethylbenzaldehyde.

Stereochemical Control:

The final product, this compound, is achiral, so stereochemical control in the sense of creating a chiral center is not a factor. However, the principles of stereochemical control become relevant when considering analogous reactions where a prochiral ketone might be used or if a chiral reducing agent were employed.

In the reduction of a hindered, prochiral ketone analogous to 4-butoxy-2,6-dimethylbenzaldehyde, the facial selectivity of the hydride attack would be crucial. Models such as the Felkin-Ahn and Cram chelation models would be used to predict the stereochemical outcome.

Felkin-Ahn Model: This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The largest substituent on the adjacent carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. libretexts.org

Cram Chelation Control: If the substituent on the alpha-carbon is capable of chelating with a Lewis acid and the carbonyl oxygen, it can lock the conformation of the molecule, leading to a different stereochemical outcome compared to the Felkin-Ahn model. libretexts.org The nucleophile then attacks from the less hindered face of this chelated intermediate. libretexts.org

While not directly applicable to the synthesis of the achiral this compound, these principles are fundamental in the design of synthetic routes to more complex, chiral analogs.

Mechanistic Investigations of Chemical Transformations Involving 4 Butoxy 2,6 Dimethylphenyl Methanol

Elucidation of Reaction Pathways for Functional Group Transformations

The primary functional group transformations of (4-Butoxy-2,6-dimethylphenyl)methanol are expected to involve the benzylic hydroxyl group. Key reaction pathways include oxidation, substitution, and etherification.

Oxidation: The oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. nih.govresearchgate.net For this compound, oxidation would yield (4-butoxy-2,6-dimethyl)benzaldehyde. The specific reaction pathway is highly dependent on the oxidant used. With strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid, the reaction likely proceeds to the carboxylic acid, (4-butoxy-2,6-dimethyl)benzoic acid. masterorganicchemistry.com Milder, more selective oxidants, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), are expected to stop at the aldehyde stage. The general mechanism for oxidation with chromium(VI) reagents involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining elimination step. asianpubs.orgorientjchem.org

Substitution: The hydroxyl group of this compound can be substituted by various nucleophiles, typically under acidic conditions. libretexts.org Protonation of the hydroxyl group forms a good leaving group (water), leading to the formation of a benzylic carbocation. This carbocation is stabilized by the electron-donating butoxy group and the methyl groups, as well as by resonance with the aromatic ring. The carbocation can then be attacked by a nucleophile. For instance, reaction with hydrohalic acids (HX) would lead to the formation of the corresponding benzyl halide. The reaction likely follows an S_N1-type mechanism due to the stability of the benzylic carbocation. libretexts.org

Etherification: Under acidic conditions, this compound can react with another alcohol molecule (or itself) to form an ether. This reaction also proceeds via the formation of a benzylic carbocation, which is then trapped by an alcohol molecule. Self-condensation would lead to the formation of bis((4-butoxy-2,6-dimethylphenyl)methyl) ether. researchgate.net

Reductive Amination: In the presence of ammonia (B1221849) and a suitable catalyst, benzyl alcohols can be converted to benzylamines via a "borrowing hydrogen" methodology. acs.orgnih.gov This process involves the initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by imine formation with ammonia and subsequent reduction to the primary amine.

Kinetic and Thermodynamic Parameters of Key Reactions of this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, data from studies on other substituted benzyl alcohols allow for estimations and comparisons.

Kinetics: The rates of oxidation of benzyl alcohols are significantly influenced by the nature of the substituents on the aromatic ring. orientjchem.orgsemanticscholar.org Electron-donating groups, such as the butoxy group, are known to accelerate the rate of oxidation by stabilizing the transition state, which often has some degree of positive charge development on the benzylic carbon. orientjchem.org Conversely, the steric hindrance from the two ortho-methyl groups may slow down the reaction rate, particularly in reactions involving bulky reagents or catalysts. rsc.orgcdnsciencepub.com Kinetic studies on the oxidation of substituted benzyl alcohols often show a first-order dependence on both the alcohol and the oxidant. asianpubs.orgorientjchem.org A substantial primary kinetic isotope effect (k_H/k_D) is typically observed when the α-C-H bond is cleaved in the rate-determining step, for instance, in the oxidation of α,α-dideuteriobenzyl alcohol. asianpubs.org

Table 1: Representative Kinetic and Thermodynamic Data for Benzyl Alcohol Reactions (Illustrative)

ParameterReaction TypeTypical Value/ObservationReference for General Principle
Rate Constant (k)OxidationIncreases with electron-donating substituents orientjchem.org
Hammett ρ valueOxidationNegative value, indicating positive charge buildup in the transition state acs.org
Activation Energy (Ea)OxidationVaries with oxidant and substrate structure asianpubs.org
Enthalpy of Activation (ΔH‡)SolvolysisInfluenced by steric hindrance and solvation cdnsciencepub.com
Entropy of Activation (ΔS‡)SolvolysisCan be significantly affected by steric hindrance to solvation cdnsciencepub.com
Gibbs Free Energy of Activation (ΔG‡)OxidationGenerally in a range that allows for reaction at moderate temperatures orientjchem.org

Note: This table provides general trends and is not based on experimental data for this compound.

Identification and Characterization of Intermediates and Transition States

The intermediates and transition states in the reactions of this compound are central to understanding the reaction mechanisms.

Intermediates:

Benzylic Carbocation: As mentioned, this is a key intermediate in S_N1-type substitution and etherification reactions. libretexts.org Its stability is enhanced by the electron-donating para-butoxy group and the ortho-methyl groups.

Chromate Ester: In oxidations using Cr(VI) reagents, the formation of a chromate ester intermediate is well-established. asianpubs.org This intermediate is formed by the reaction of the alcohol with the chromium species.

Radical Intermediates: Some reaction pathways, particularly certain photochemical or base-promoted reactions, may involve radical intermediates. researchgate.netnih.gov For example, a benzylic radical could be formed by hydrogen atom abstraction from the benzylic carbon.

Transition States:

Oxidation: The transition state for the rate-determining step in many oxidation reactions involves the cleavage of the α-C-H bond. asianpubs.org Computational studies on the oxidation of benzyl alcohol have been used to model the geometry of the transition state. researchgate.netmdpi.com

Solvolysis: For S_N1 reactions, the transition state for the formation of the carbocation is the highest energy point on the reaction coordinate. Its structure resembles the carbocation intermediate.

Photochemical Reactions: In photochemical oxidations, an excited state of a photocatalyst can interact with the benzyl alcohol, leading to a transition state for hydrogen atom transfer or electron transfer. rsc.orgorganic-chemistry.org

Influence of Electronic and Steric Substituent Effects on the Reactivity of the this compound Moiety

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.

Electronic Effects:

Butoxy Group: The para-butoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. libretexts.org This effect increases the electron density of the ring and stabilizes any positive charge that develops at the benzylic position during a reaction. This would accelerate reactions that proceed through a carbocation-like transition state, such as S_N1 reactions and many oxidations. orientjchem.orgacs.org The butoxy group also has a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. libretexts.org

Methyl Groups: The two ortho-methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. libretexts.org This further contributes to the stabilization of any positive charge at the benzylic center.

Steric Effects:

Ortho-Methyl Groups: The two methyl groups ortho to the benzylic carbon create significant steric hindrance. cdnsciencepub.comnumberanalytics.com This can hinder the approach of bulky reagents or catalysts to the reaction center, potentially slowing down the reaction rate. rsc.org In some cases, steric hindrance can also prevent the coplanarity of the benzylic group with the aromatic ring, which could slightly reduce resonance stabilization. cdnsciencepub.com However, steric acceleration is also a possibility, where the relief of steric strain in the ground state upon moving to a less crowded transition state can increase the reaction rate. cdnsciencepub.com

Table 2: Summary of Substituent Effects on Reactivity

SubstituentPositionElectronic EffectSteric EffectPredicted Impact on Reactivity
ButoxyparaStrong electron-donating (resonance), weak electron-withdrawing (inductive)MinimalAccelerates reactions with electron-deficient transition states (e.g., S_N1, oxidation)
MethylorthoWeak electron-donating (inductive, hyperconjugation)Significant steric hindranceMay decrease reaction rates with bulky reagents; may influence conformational preferences
MethylorthoWeak electron-donating (inductive, hyperconjugation)Significant steric hindranceMay decrease reaction rates with bulky reagents; may influence conformational preferences

Acid-Base Catalysis and Photochemical Pathways in Reactions of this compound

Acid-Base Catalysis:

Acid Catalysis: As discussed, acid catalysis is crucial for substitution and etherification reactions of this compound. libretexts.orgnih.gov The acid protonates the hydroxyl group, converting it into a better leaving group and facilitating the formation of the benzylic carbocation. The rate of these reactions is often dependent on the concentration of the acid. orientjchem.org

Base Catalysis: While less common for simple substitution, bases can play a role in other transformations. For instance, in some oxidation reactions, a base may be used to deprotonate the alcohol, forming an alkoxide which is more readily oxidized. researchgate.net Strong bases like potassium tert-butoxide can also promote radical condensation reactions of benzylic alcohols. nih.gov

Photochemical Pathways: The photochemistry of benzyl alcohols has been explored, often leading to oxidation products. researchgate.netorganic-chemistry.orgdaneshyari.com

Photocatalytic Oxidation: In the presence of a suitable photocatalyst (e.g., certain dyes or semiconductor materials) and light, this compound could be oxidized to the corresponding aldehyde. rsc.orgorganic-chemistry.org These reactions often proceed via a hydrogen atom transfer from the benzylic position to the excited photocatalyst, generating a benzyl radical. organic-chemistry.org This radical can then react with molecular oxygen to form the final product. Electron-donating groups on the aromatic ring generally enhance the rate of these reactions. organic-chemistry.org

Advanced Spectroscopic and Computational Approaches for 4 Butoxy 2,6 Dimethylphenyl Methanol Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

The precise architecture of (4-Butoxy-2,6-dimethylphenyl)methanol, from its atomic connectivity to its three-dimensional arrangement in space, can be meticulously mapped out using a suite of high-resolution spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR, Diffusion NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR methods offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: For an unambiguous assignment of all proton and carbon signals in this compound, 2D NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity within the butoxy chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This would definitively link the butoxy group to the aromatic ring at the C4 position and confirm the positions of the methyl and hydroxymethyl groups.

Solid-State NMR (ssNMR): The structure and dynamics of this compound in the solid state can be investigated using ssNMR. psu.edursc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material, offering information on conformational polymorphism if different crystalline forms exist. us.esmdpi.com Furthermore, ssNMR can probe intermolecular interactions and packing arrangements within the crystal lattice. nih.gov

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and for probing the size and shape of molecules in solution. ox.ac.ukacs.org For a pure sample of this compound, DOSY can provide a diffusion coefficient, which can be used to estimate the molecule's hydrodynamic radius. nih.govresearchgate.net This technique is particularly useful to confirm the monomolecular state of the compound in solution and to rule out aggregation. manchester.ac.uk

Illustrative ¹H and ¹³C NMR Data for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-H (3,5)~6.7~115
-CH₂OH~4.6~65
-OHVariable-
-OCH₂-~3.9~68
-CH₂- (butoxy)~1.8~31
-CH₂- (butoxy)~1.5~19
-CH₃ (butoxy)~1.0~14
Ar-CH₃ (2,6)~2.3~18
Ar-C (1)-~138
Ar-C (2,6)-~135
Ar-C (4)-~158

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass, HRMS can confirm the molecular formula of this compound, C₁₃H₂₀O₂.

Furthermore, the fragmentation patterns observed in the mass spectrum upon ionization provide valuable structural information. For aromatic compounds, characteristic fragmentation pathways are often observed. youtube.comwhitman.edu For this compound, expected fragmentation could include the loss of the butoxy group, the hydroxymethyl group, or cleavage within the butoxy chain. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Plausible HRMS Fragmentation Data for this compound

Fragment IonProposed Structurem/z (calculated)
[M]+C₁₃H₂₀O₂208.1463
[M-H₂O]+C₁₃H₁₈O190.1358
[M-C₄H₉O]+C₉H₁₁O135.0810
[M-CH₂OH]+C₁₂H₁₇O177.1279

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tandfonline.comresearchgate.net The spectra provide a "fingerprint" of the molecule and are particularly useful for identifying functional groups. nih.gov

For this compound, key vibrational bands would include:

A broad O-H stretching band in the IR spectrum around 3300-3500 cm⁻¹ for the alcohol group.

C-H stretching vibrations for the aromatic, methyl, and butoxy groups in the 2850-3100 cm⁻¹ region.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the ether linkage around 1200-1250 cm⁻¹ and for the alcohol around 1000-1050 cm⁻¹. mdpi.com

These techniques can also provide information on molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information. nih.govnih.gov This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. researchgate.netijirset.com It is the gold standard for determining the absolute configuration of chiral molecules, although the target molecule is achiral. The crystal structure reveals information about intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the packing of molecules in the solid state. chapman.edu

Quantum Chemical Calculations and Molecular Modeling of this compound

Computational chemistry offers powerful tools to complement experimental data and to provide insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Predictions, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.comresearchgate.net For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional conformation of the molecule.

Simulate spectroscopic properties: DFT can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra). nih.govacs.orgdergipark.org.trnih.gov Comparing these theoretical predictions with experimental data can aid in the assignment of spectral features. researchgate.netrsc.orgnih.gov

Analyze electronic properties: DFT provides information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are key indicators of the molecule's reactivity. sci-hub.se Molecular electrostatic potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the structural and electronic properties of this compound can be achieved.

Ab Initio Methods for Conformational Analysis and Potential Energy Surface Mapping

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, offer a robust framework for the conformational analysis of molecules. For a flexible molecule like this compound, which possesses multiple rotatable bonds (C-O and C-C), determining the most stable three-dimensional arrangements of its atoms is crucial for understanding its chemical behavior.

The process begins with a systematic search of the conformational space to identify all possible low-energy structures, or conformers. This is achieved by systematically rotating the dihedral angles associated with the butoxy and hydroxymethyl groups. For each generated conformation, the geometry is optimized using an ab initio method, such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)). These calculations solve the electronic Schrödinger equation to find the minimum energy structure for each conformer.

The result of such a comprehensive conformational search is a set of stable conformers and their relative energies. The conformer with the lowest energy is the global minimum, representing the most stable structure of the molecule in the gas phase. Other conformers, or local minima, exist at slightly higher energies.

From the energies of these conformers, a Potential Energy Surface (PES) can be mapped. A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. For this compound, a simplified PES could be generated by plotting the energy as a function of the key dihedral angles that define the orientation of the butoxy and hydroxymethyl groups relative to the phenyl ring. High-level ab initio methods like Coupled Cluster (CCSD(T)) can be used to obtain highly accurate single-point energies for the critical points (minima and transition states) on the PES identified by the DFT scan. nih.govresearchgate.netarxiv.orgnih.gov The PES provides valuable insights into the energy barriers between different conformations, and thus the flexibility of the molecule. dtic.milnih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory

Conformer ID Dihedral Angle 1 (C-C-O-C) (°) Dihedral Angle 2 (C-C-C-O) (°) Relative Energy (kcal/mol)
BDM-1 180 (anti) 60 (gauche) 0.00
BDM-2 60 (gauche) 180 (anti) 0.85
BDM-3 -60 (gauche) 60 (gauche) 1.23

| BDM-4 | 180 (anti) | -60 (gauche) | 1.57 |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While ab initio methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular movements and conformational changes at an atomic level. youtube.com

To study the conformational landscape, an MD simulation would be initiated from one of the low-energy conformers identified through ab initio calculations. The molecule would be placed in a simulation box, often with a solvent like water or a non-polar solvent to mimic different chemical environments. The system is then allowed to evolve over a period of nanoseconds or even microseconds. acs.orgnih.gov By tracking the dihedral angles and other geometric parameters over the course of the simulation, one can observe transitions between different conformational states. nih.gov This provides a dynamic view of the conformational landscape and the probabilities of occupying different conformations at a given temperature. um.esresearchgate.net

Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. By simulating this compound in a solvent, one can analyze the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and solvent molecules. Radial distribution functions can be calculated to understand the structuring of the solvent around the solute molecule. These simulations can reveal how the butoxy group, with its hydrophobic character, and the hydrophilic hydroxymethyl group collectively influence the molecule's interactions with its environment. nih.govum.es

Table 2: Hypothetical Hydrogen Bond Analysis from a 100 ns MD Simulation of this compound in Water

Hydrogen Bond Type Average Number of H-Bonds Average H-Bond Lifetime (ps)
Methanol (B129727) OH (donor) to Water 1.8 3.5
Methanol O (acceptor) from Water 0.9 2.1

| Butoxy O (acceptor) from Water | 0.4 | 1.5 |

This table is interactive. Users can sort the data by clicking on the column headers.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data for Validation

A critical step in computational chemistry research is the validation of theoretical models against experimental data. nih.govacs.orgdiva-portal.org Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental fingerprints of a molecule's structure and environment.

Computational methods, particularly DFT, can be used to predict the vibrational frequencies (IR spectra) and NMR chemical shifts for the different stable conformers of this compound. arxiv.org The predicted spectra for each conformer can then be compared to an experimentally obtained spectrum. mdpi.commdpi.com For a flexible molecule, the experimental spectrum is often a population-weighted average of the spectra of the individual conformers present at a given temperature.

If the computationally predicted spectrum for a single conformer, or a Boltzmann-weighted average of the spectra of multiple conformers, closely matches the experimental spectrum, it provides strong validation for the accuracy of the calculated structures and their relative energies. acs.orgresearchgate.net Discrepancies between the theoretical and experimental spectra can point to limitations in the computational model or suggest that the molecule adopts a different conformation in the experimental conditions than predicted in the gas phase. mdpi.com This iterative process of comparison and refinement is essential for building a reliable molecular model. nih.govacs.org

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

Carbon Atom Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm) Difference (ppm)
C1 (ipso-OH) 155.2 156.1 -0.9
C2, C6 (ipso-CH₃) 130.5 131.0 -0.5
C3, C5 114.8 115.5 -0.7
C4 (ipso-OButoxy) 158.9 159.5 -0.6
CH₂ (Methanol) 62.1 62.8 -0.7
CH₃ (Methyl) 20.4 20.9 -0.5

| O-CH₂ (Butoxy) | 68.3 | 68.9 | -0.6 |

This table is interactive. Users can sort the data by clicking on the column headers.

Derivatization and Strategic Chemical Transformations of 4 Butoxy 2,6 Dimethylphenyl Methanol

Oxidation Reactions of the Benzylic Alcohol Functionality

The primary alcohol moiety in (4-Butoxy-2,6-dimethylphenyl)methanol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid depending on the reagents and conditions employed. The production of these carbonyl compounds is a foundational transformation in organic chemistry. researchgate.net

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. This transformation is a critical process for producing intermediates used in the synthesis of fine chemicals. researchgate.net For this compound, this reaction would yield 4-butoxy-2,6-dimethylbenzaldehyde (B3058162). A variety of modern catalytic methods using molecular oxygen or air as the oxidant have been developed for such selective transformations, presenting an environmentally conscious alternative to stoichiometric reagents. nih.gov

Several reagent systems are known to achieve the selective oxidation of benzylic alcohols. The choice of catalyst is crucial for achieving high selectivity for the desired aldehyde. nih.gov Supported ruthenium dioxide (RuO₂) catalysts, for instance, have demonstrated high efficacy in the selective oxidation of various alcohols to their corresponding aldehydes. nih.gov

Table 1: Reagents for Selective Oxidation to 4-Butoxy-2,6-dimethylbenzaldehyde

Reagent/Catalyst SystemDescription
Pyridinium (B92312) chlorochromate (PCC)A common and effective reagent for oxidizing primary alcohols to aldehydes in dichloromethane (B109758) (DCM).
Dess-Martin periodinane (DMP)A hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes under neutral conditions.
Swern OxidationUtilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine (B128534) (Et₃N).
RuO₂-supported Mn₃O₄A heterogeneous catalyst that can facilitate selective oxidation using molecular oxygen or air, offering a sustainable approach. nih.gov

Stronger oxidizing agents can convert the benzylic alcohol of this compound directly into 4-butoxy-2,6-dimethylbenzoic acid. This reaction typically proceeds through an aldehyde intermediate which is rapidly oxidized further in the presence of the potent oxidant. researchgate.net In some cases, the presence of water can facilitate the formation of a geminal diol from the intermediate aldehyde, which is then dehydrogenated to form the carboxylic acid. researchgate.net

Once the carboxylic acid is formed, it can be subsequently converted into a variety of esters through processes like Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol. researchgate.net The synthesis of esters is a fundamental reaction in organic chemistry, yielding compounds with wide applications. researchgate.net For example, reacting 4-butoxy-2,6-dimethylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would produce ethyl 4-butoxy-2,6-dimethylbenzoate.

Table 2: Reagents for Oxidation to 4-Butoxy-2,6-dimethylbenzoic Acid

ReagentConditions
Potassium permanganate (B83412) (KMnO₄)Typically used in a basic aqueous solution, followed by acidic workup.
Chromic acid (H₂CrO₄)Often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) (Jones oxidation).
Ruthenium tetroxide (RuO₄)A highly powerful oxidizing agent, often used catalytically with a co-oxidant like sodium periodate (B1199274) (NaIO₄).

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is substituted with three electron-donating groups: a strong activating butoxy group and two moderately activating methyl groups. These groups increase the electron density of the ring, making it highly susceptible to electrophilic aromatic substitution. The directing effects of these substituents control the position of incoming electrophiles. The butoxy and methyl groups are ortho, para-directing. In this specific molecule, the positions ortho to the strongly activating butoxy group are also occupied by the methyl groups. The position para to the butoxy group is substituted with the methanol (B129727) group. Therefore, electrophilic attack is most likely to occur at the two equivalent positions that are ortho to the methanol group and meta to the butoxy group (positions 3 and 5).

Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃). Nucleophilic aromatic substitution on this electron-rich ring is generally not feasible unless a strongly electron-withdrawing group (which is absent) is present or under very harsh reaction conditions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Predicted Product
NitrationHNO₃, H₂SO₄(4-Butoxy-2,6-dimethyl-3-nitrophenyl)methanol
BrominationBr₂, FeBr₃(3-Bromo-4-butoxy-2,6-dimethylphenyl)methanol
Friedel-Crafts AcylationCH₃COCl, AlCl₃(3-Acetyl-4-butoxy-2,6-dimethylphenyl)methanol

Regioselectivity and Control in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. youtube.com The mechanism involves the attack of the electron-rich aromatic ring on an electrophile, leading to the formation of a carbocation intermediate, followed by deprotonation to restore aromaticity. youtube.com The regiochemical outcome of such substitutions on the this compound ring is dictated by the directing effects of the existing substituents.

The butoxy group (-OBu) at the C4 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The two methyl groups (-CH₃) at the C2 and C6 positions are also activating groups and ortho, para-directors, albeit weaker than the butoxy group, operating through an inductive effect. The hydroxymethyl group (-CH₂OH) is generally considered a weak deactivating group and an ortho, para-director.

In the case of this compound, the positions ortho to the butoxy group are C3 and C5. These positions are also meta to the two methyl groups and the hydroxymethyl group (if considering its influence from the benzylic position). The strong activating and directing effect of the butoxy group is the dominant factor. Therefore, electrophilic substitution is strongly directed to the C3 and C5 positions, which are equivalent due to the symmetry of the molecule. The bulky methyl groups at C2 and C6 sterically hinder the approach of electrophiles to these positions, further reinforcing the regioselectivity towards C3 and C5.

Table 1: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄(4-Butoxy-3-nitro-2,6-dimethylphenyl)methanol
BrominationBr₂/FeBr₃(3-Bromo-4-butoxy-2,6-dimethylphenyl)methanol
Friedel-Crafts AcylationCH₃COCl/AlCl₃(3-Acetyl-4-butoxy-2,6-dimethylphenyl)methanol

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. patsnap.com To utilize this compound in these reactions, it typically first needs to be converted into a suitable derivative, such as an aryl halide or triflate, by modification of the aromatic ring, or into a boronic acid or ester.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. u-szeged.huresearchgate.net Research has demonstrated the utility of a derivative of the (4-Butoxy-2,6-dimethylphenyl) scaffold in Suzuki-Miyaura coupling for the synthesis of complex polymeric structures. In the synthesis of one-handed helical ladder polymers, a precursor containing a 2-(4-butoxy-2,6-dimethylphenyl)ethynyl moiety was coupled with a diboronic acid ester in a Suzuki-Miyaura polymerization. kpi.uaorganic-chemistry.org This demonstrates that the sterically hindered nature of the 2,6-dimethylphenyl core does not preclude successful cross-coupling.

For a typical Suzuki-Miyaura reaction involving a derivative of the title compound, one could envision the coupling of (3-Bromo-4-butoxy-2,6-dimethylphenyl)methanol with an arylboronic acid.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

Aryl HalideBoronic AcidCatalyst SystemProduct
(3-Bromo-4-butoxy-2,6-dimethylphenyl)methanolPhenylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)(4-Butoxy-2,6-dimethyl-[1,1'-biphenyl]-3-yl)methanol

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. kpi.uaresearchgate.net While no specific examples of Heck reactions involving this compound derivatives are documented, the general applicability of this reaction is well-established. researchgate.net A hypothetical Heck reaction could involve the coupling of (3-Iodo-4-butoxy-2,6-dimethylphenyl)methanol with an acrylate (B77674) ester to introduce a propenoate side chain. The reaction typically exhibits a high trans selectivity. researchgate.net

Sonogashira Coupling:

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.comyoutube.com This reaction is known for its mild conditions and tolerance of various functional groups. mdpi.com A derivative of the title compound, (4-butoxy-2,6-dimethylphenyl)boronic acid, has been noted for its potential use in constructing porous organic polymers through Sonogashira coupling, highlighting the compatibility of this scaffold with the reaction conditions. researchgate.net Furthermore, the successful synthesis of precursors for ladder polymers involved the coupling of a terminal alkyne with an aryl halide, a reaction that is the reverse of the typical Sonogashira but demonstrates the feasibility of forming the key C(sp)-C(sp²) bond with this substitution pattern. kpi.uaorganic-chemistry.org

Table 3: Representative Sonogashira Cross-Coupling Reaction

Aryl HalideAlkyneCatalyst SystemProduct
(3-Iodo-4-butoxy-2,6-dimethylphenyl)methanolPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)(4-Butoxy-2,6-dimethyl-3-(phenylethynyl)phenyl)methanol

Cycloaddition and Rearrangement Reactions Involving the this compound Scaffold

The functional groups and substitution pattern of the this compound scaffold can be exploited in cycloaddition and rearrangement reactions to build more complex molecular architectures.

Significant research in the area of helical ladder polymers has utilized a closely related structure, namely molecules containing bis[2-(4-butoxy-2,6-dimethylphenyl)ethynyl]phenylene units. organic-chemistry.org These precursors undergo a trifluoroacetic acid (TFA)-promoted intramolecular alkyne benzannulation. kpi.uaorganic-chemistry.org This reaction is a form of electrophilic aromatic substitution where one of the ethynyl (B1212043) groups is activated by the acid, and the pendent phenyl ring of the other ethynyl substituent acts as the nucleophile, leading to a cyclization and the formation of a polycyclic aromatic system. This transformation proceeds chemoselectively and quantitatively, demonstrating a robust method for creating fused ring systems from precursors bearing the (4-butoxy-2,6-dimethylphenyl)ethynyl moiety. kpi.ua

While this is a specific example of an intramolecular cyclization, it highlights the potential for the this compound core to be incorporated into larger systems that can undergo designed rearrangement and cyclization reactions. The benzylic alcohol itself can be a precursor to reactive intermediates. For example, under acidic conditions, it could dehydrate to form a transient alkene, which could then participate in cycloaddition reactions. wikipedia.org

Oligomerization and Polymerization Studies Utilizing this compound as a Monomer

The this compound molecule contains a benzylic alcohol group, which can serve as a functional handle for polymerization. The polymerization of benzyl (B1604629) alcohol and its derivatives under acidic conditions is a known method for producing poly(phenylenemethylene)s. researchgate.net This type of reaction proceeds via a cationic polymerization mechanism. u-szeged.hu

The process is initiated by the protonation of the hydroxyl group by a strong acid, followed by the loss of water to form a resonance-stabilized benzylic carbocation. researchgate.net This carbocation then acts as an electrophile, attacking the aromatic ring of another monomer molecule in a Friedel-Crafts-type alkylation. This process repeats, leading to the formation of a polymer chain. researchgate.net

For this compound, the presence of three electron-donating groups (one butoxy and two methyls) on the aromatic ring would increase its nucleophilicity, making it highly reactive towards the electrophilic attack of the growing polymer chain's cationic end. The polymerization would likely result in a polymer with a complex, branched structure, as the electrophilic attack could occur at the C3 or C5 positions of the monomer.

Table 4: Plausible Cationic Polymerization of this compound

MonomerInitiatorPolymerization TypeResulting Polymer Structure
This compoundStrong Acid (e.g., H₂SO₄, HF)Cationic PolymerizationPoly[(4-butoxy-2,6-dimethyl-1,3-phenylene)methylene] and/or Poly[(4-butoxy-2,6-dimethyl-1,5-phenylene)methylene] (likely branched)

While direct studies on the polymerization of this compound are not prominent in the literature, the foundational chemistry of benzyl alcohol polymerization provides a strong basis for predicting its behavior. kpi.uaresearchgate.net The resulting polymers would be of interest for their thermal stability and dielectric properties.

Potential Advanced Applications of 4 Butoxy 2,6 Dimethylphenyl Methanol and Its Derivatives in Non Biological Fields

Role in Advanced Material Science and Polymer Chemistry

The molecular architecture of (4-Butoxy-2,6-dimethylphenyl)methanol makes it a candidate for the development of new polymers with tailored properties. The presence of the hydroxyl group provides a reactive site for polymerization, while the substituted aromatic ring can impart specific thermal, mechanical, and electronic characteristics to the resulting macromolecule.

Monomeric Units for the Synthesis of Specialty Polymers and Copolymers

The benzylic alcohol functionality of this compound allows it to act as a monomer in various polymerization reactions. For instance, it could undergo self-condensation or copolymerization with other monomers to form poly(phenylene methylene)-type structures. The incorporation of the butoxy and dimethylphenyl groups would significantly influence the properties of the resulting polymer.

Potential Polymer Properties Influenced by the Monomer Structure:

Structural FeaturePotential Influence on Polymer Properties
Butoxy Group Increased solubility in organic solvents, enhanced flexibility, and potential for liquid crystalline behavior.
2,6-Dimethyl Substitution Restricted chain rotation leading to higher glass transition temperatures and thermal stability. Creates steric hindrance that can affect polymer morphology and packing.
Aromatic Ring Inherent thermal stability and potential for electronic conductivity or photoluminescence when incorporated into a conjugated polymer backbone.

The synthesis of copolymers offers a versatile strategy to fine-tune material properties. By copolymerizing this compound with other functional monomers, a wide array of specialty polymers could be developed. For example, copolymerization with diacids or diacyl chlorides could yield polyesters with unique thermal and mechanical profiles.

Precursors for Advanced Organic Electronic Materials and Optoelectronic Devices

Substituted aromatic compounds are at the heart of organic electronics. The this compound structure could serve as a precursor for the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The electron-donating nature of the butoxy group can enhance the electron density of the aromatic ring, a desirable feature for hole-transporting materials in OLEDs and donor materials in OPVs. The dimethyl substitution can prevent close packing of polymer chains, which can sometimes be beneficial in reducing aggregation-caused quenching of fluorescence in light-emitting materials.

Furthermore, the benzylic alcohol can be a handle for further chemical modification. It could be converted to other functional groups that facilitate the assembly of more complex conjugated systems. For instance, conversion to a halide or triflate would enable its use in cross-coupling reactions to build larger, well-defined oligomers and polymers with tailored electronic properties.

Applications in Organic Catalysis and Ligand Design

The design of effective ligands is crucial for the development of novel catalysts. The structural features of this compound and its derivatives could be leveraged in the field of organic and organometallic catalysis.

Development of Chiral Catalyst Systems Derived from this compound Analogs

While the parent molecule is achiral, the introduction of chirality is a key step in creating catalysts for asymmetric synthesis. Chiral analogs of this compound could be synthesized and employed as ligands or auxiliaries in stereoselective reactions. The steric bulk provided by the 2,6-dimethylphenyl group is a common feature in many successful chiral ligands, as it can create a well-defined chiral pocket around a metal center, leading to high enantioselectivity.

Hypothetical Chiral Analogs and Their Potential Applications:

Chiral ModificationPotential Catalytic Application
Introduction of a chiral center at the benzylic carbonAsymmetric transfer hydrogenation of ketones.
Synthesis of chiral phosphine (B1218219) ligands from a functionalized derivativeAsymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.
Incorporation into a chiral scaffold (e.g., BINOL)Lewis acid catalysis for a variety of asymmetric transformations.

Ligand Design for Transition Metal-Catalyzed Reactions

The hydroxyl group of this compound can be used to anchor the molecule to a metal center, forming an alkoxide ligand. More complex ligands can be envisioned by replacing the hydroxyl group with other coordinating moieties like phosphines, amines, or N-heterocyclic carbenes (NHCs). The sterically demanding and electron-rich nature of the (4-butoxy-2,6-dimethylphenyl) group could stabilize reactive metal centers and influence the selectivity of catalytic reactions.

For example, phosphine ligands incorporating this bulky group could be used in palladium-catalyzed cross-coupling reactions, potentially leading to high turnover numbers and selectivity for challenging substrates. The butoxy group could also play a role in modulating the electronic properties of the ligand and, consequently, the reactivity of the metal catalyst.

Advanced Organic Synthesis and Methodology Development

Beyond its potential as a monomer or ligand precursor, this compound can be a valuable starting material or intermediate in advanced organic synthesis. The interplay of its functional groups allows for a variety of chemical transformations.

The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a range of other derivatives. The aromatic ring can undergo electrophilic substitution, although the positions of substitution would be directed by the existing butoxy and methyl groups.

The compound could also be used as a protecting group for carboxylic acids or other functional groups. The steric hindrance around the benzylic position could impart unique stability and cleavage conditions for such a protecting group, making it useful in complex multi-step syntheses.

Reagents and Building Blocks in the Synthesis of Complex Molecules

The this compound framework is a valuable precursor in the synthesis of more intricate molecules due to the reactivity of its benzyl (B1604629) alcohol group. This functional group can be readily transformed into other functionalities, allowing for its incorporation into larger, multi-component systems.

One of the primary applications of compounds with a benzyl alcohol moiety is in their role as building blocks for larger molecular structures. The hydroxyl group can be a site for esterification or etherification, enabling the connection of the this compound unit to other molecular fragments. Furthermore, the benzyl alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a different set of reactive handles for further synthetic transformations.

The general class of p-alkoxybenzyl alcohol derivatives has been utilized in solid-phase synthesis, a technique crucial for the rapid generation of libraries of compounds. nih.govsigmaaldrich.com For instance, p-alkoxybenzyl alcohol resins are commercially available and are used to immobilize the first building block in the synthesis of peptides and other complex organic molecules. nih.govsigmaaldrich.com The this compound could potentially be adapted for similar applications, with the butoxy and dimethyl substitutions offering modifications to the solubility and electronic properties of the resulting resin or its cleavage products.

Recent advances in C-H bond activation have also opened up new avenues for the synthesis of benzylic alcohols and their subsequent use. acs.orgorganic-chemistry.org These methods allow for the direct oxidation of alkylated arenes to their corresponding benzyl alcohols, which can then be used as key intermediates in the synthesis of fine chemicals and pharmaceuticals. acs.org The this compound, if synthesized through such a route or used as a substrate for further reactions, would be part of a modern and efficient synthetic strategy.

The following table summarizes the potential synthetic transformations of this compound, highlighting its versatility as a building block.

Reaction Type Reagents Product Functionality Potential Application
EsterificationCarboxylic Acid, Acid CatalystEsterPro-drugs, liquid crystals
EtherificationAlkyl Halide, BaseEtherProtective group strategies
Oxidation (mild)PCC, DMPAldehydeSynthesis of heterocycles
Oxidation (strong)KMnO4, H2CrO4Carboxylic AcidLinker for polymers
HalogenationSOCl2, PBr3Benzyl HalidePrecursor for organometallic reagents

Components for Supramolecular Structures and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent interactions. The design of molecules that can spontaneously assemble into well-defined, larger structures is a key goal in nanotechnology and materials science. sigmaaldrich.com

The structure of this compound contains several features that could promote self-assembly. The aromatic ring can participate in π-π stacking interactions, while the butoxy group provides a flexible, hydrophobic chain that can engage in van der Waals interactions. The hydroxyl group is a classic hydrogen bond donor and acceptor, which is a primary driving force for the formation of many supramolecular assemblies. sigmaaldrich.com

Derivatives of this compound could be designed to enhance these self-assembly properties. For example, the attachment of long alkyl chains to the aromatic ring could lead to the formation of liquid crystalline phases. The introduction of other functional groups capable of strong, directional interactions, such as amides or carboxylic acids, could lead to the formation of well-ordered one-, two-, or three-dimensional networks. researchgate.net

The general principles of molecular self-assembly on surfaces, often forming self-assembled monolayers (SAMs), are well-established. mdpi.comnih.gov While typically studied with thiols on gold surfaces, the underlying concepts of interplay between head group-surface interactions, van der Waals interactions between alkyl chains, and intermolecular forces within the monolayer are broadly applicable. nih.gov Derivatives of this compound could be designed to form ordered layers on suitable substrates, with the butoxy and dimethyl groups influencing the packing and ordering of the molecules within the assembly.

The table below outlines the structural features of this compound and their potential roles in supramolecular assembly.

Structural Feature Type of Interaction Potential Role in Self-Assembly
Phenyl Ringπ-π StackingDirectional ordering of aromatic cores
Butoxy GroupVan der Waals, HydrophobicSpace-filling, formation of non-polar domains
Hydroxyl GroupHydrogen BondingFormation of chains, sheets, or networks
2,6-Dimethyl GroupsSteric HindranceControl of intermolecular spacing and packing

Exploration in Photochemistry and Energy Transfer Processes

Photochemistry is the study of the chemical effects of light. Molecules that can absorb light and then undergo a chemical reaction or transfer that energy to another molecule are of great interest for applications such as photocatalysis, solar energy conversion, and photodynamic therapy.

The aromatic ring in this compound is a chromophore that absorbs ultraviolet light. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo a variety of processes, including fluorescence, phosphorescence, or chemical reaction.

One important photochemical process for benzyl alcohols is hydrogen atom transfer (HAT). nih.gov Studies on p-substituted benzyl alcohols have shown that they can donate a hydrogen atom from the benzylic position to a suitable acceptor, such as an N-oxyl radical. nih.govacs.org The rate of this HAT reaction is influenced by the nature of the substituents on the aromatic ring. The electron-donating butoxy group in this compound would be expected to stabilize the resulting benzylic radical, potentially enhancing the rate of HAT. This property could be exploited in free-radical polymerization or as part of a photocatalytic cycle.

Furthermore, derivatives of this compound could be designed to participate in more complex energy transfer processes. By attaching a suitable acceptor molecule, it might be possible to create a system where the this compound unit acts as an antenna, absorbing light and then transferring the energy to the acceptor, which then carries out a specific function. The efficiency of this energy transfer would depend on the distance and orientation between the donor and acceptor, which could be controlled through the design of the linking group.

The potential photochemical processes involving this compound and its derivatives are summarized in the table below.

Process Description Key Molecular Feature Potential Application
Hydrogen Atom Transfer (HAT)Donation of a hydrogen atom from the benzylic carbon. nih.govBenzylic C-H bond, electron-donating butoxy group.Radical initiator, antioxidant
Photo-induced Electron TransferDonation of an electron from the excited state.Aromatic π-system.Photocatalysis
Energy Transfer (Förster/Dexter)Non-radiative transfer of energy to an acceptor molecule.Chromophore (aromatic ring) and suitable linked acceptor.Light-harvesting systems, sensors

Future Perspectives and Emerging Research Directions for 4 Butoxy 2,6 Dimethylphenyl Methanol

Development of Novel Asymmetric Synthetic Routes to (4-Butoxy-2,6-dimethylphenyl)methanol and its Chiral Analogs

The synthesis of enantiomerically pure chiral alcohols is a significant endeavor in modern organic chemistry, primarily due to their importance as building blocks for pharmaceuticals and other biologically active molecules. For a prochiral ketone precursor to this compound, such as 4-Butoxy-2,6-dimethylbenzaldehyde (B3058162), asymmetric reduction represents a direct and powerful strategy to access the chiral alcohol.

Future research will likely focus on the development of highly efficient and selective catalytic systems for this transformation. Prominent among these are chiral oxazaborolidine catalysts, famously known as CBS catalysts, which have demonstrated remarkable success in the asymmetric borane (B79455) reduction of a wide array of ketones. nih.govtcichemicals.com These catalysts, generated in situ from chiral amino alcohols and borane, can achieve high enantioselectivities (ee) for the reduction of aromatic ketones. nih.govorganic-chemistry.org For instance, the reduction of various aryl methyl ketones using a chiral lactam alcohol-derived oxazaborolidine catalyst has yielded the corresponding (R)-secondary alcohols with excellent enantioselectivities, often exceeding 90% ee. nih.gov The application of such systems to 4-Butoxy-2,6-dimethylbenzaldehyde is a logical and promising next step.

Another powerful technique is the catalytic asymmetric hydrogenation of aldehydes. nih.gov Chiral ruthenium-diamine complexes, for example, have been successfully employed for the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines, achieving up to 99% ee. nih.gov The adaptation of these catalysts for the enantioselective hydrogenation of sterically hindered benzaldehydes like the precursor to our target molecule holds considerable promise.

Table 1: Exemplary Asymmetric Reduction Methods Applicable to the Synthesis of Chiral this compound

Catalyst SystemSubstrate TypeReductantTypical Enantioselectivity (ee)Reference
Chiral Oxazaborolidine (CBS)Aromatic KetonesBorane (BH₃)91-98% nih.govorganic-chemistry.org
Ruthenium-Diamine ComplexesAromatic AldehydesHydrogen (H₂)up to 99% nih.gov
Alcohol Dehydrogenase (ADH)Aromatic KetonesIsopropanol>99% nih.govnih.gov

The development of chiral analogs, where chirality is introduced at other positions of the molecule, also opens up new avenues for creating novel molecular architectures with potentially unique properties.

Integration of this compound Chemistry into Flow Chemistry Methodologies

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. beilstein-journals.orgyoutube.com The integration of the synthesis and subsequent transformations of this compound into continuous flow systems is a key area for future research.

For instance, the synthesis of benzyl (B1604629) alcohols via oxidation of the corresponding toluenes or reduction of benzaldehydes can be significantly improved in flow reactors. The Swern oxidation of benzyl alcohol to benzaldehyde (B42025), a reaction often plagued by side products in batch, has been shown to proceed with much higher yield (91% vs 49%) and selectivity when performed in a flow system. beilstein-journals.org This is attributed to the superior temperature control and mixing in microreactors, which minimizes the formation of byproducts. tubitak.gov.trresearchgate.net Similarly, a continuous-flow protocol for the synthesis of benzyl chloride from benzyl alcohol using hydrochloric acid under superheated conditions demonstrated excellent yields within a short residence time of 15 minutes. tue.nl These examples highlight the potential for developing a robust and scalable continuous process for the synthesis of this compound itself.

Furthermore, subsequent reactions of the alcohol, such as etherification or esterification, can also be transitioned to flow. The ability to precisely control reaction parameters in a flow reactor can lead to improved yields, reduced reaction times, and enhanced safety, especially for highly exothermic or fast reactions. nih.gov

Table 2: Comparison of Batch vs. Flow Processes for Reactions Relevant to Benzyl Alcohol Chemistry

ReactionProcessTemperatureResidence/Reaction TimeYieldReference
Swern Oxidation of Benzyl AlcoholBatch-60 °CSeveral hours49% beilstein-journals.org
Swern Oxidation of Benzyl AlcoholFlow-10 °C20 minutes91% beilstein-journals.org
Synthesis of Benzyl ChlorideFlow120 °C15 minutes>95% tue.nl
Asymmetric Aldol ReactionBatchRoom Temp.40 hoursModerate beilstein-journals.org
Asymmetric Aldol ReactionFlow60 °C20 minutesGood beilstein-journals.org

Exploration of Sustainable and Environmentally Benign Synthesis Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. snu.ac.kr For this compound, several avenues for green synthesis can be explored.

One promising approach is the use of biocatalysis. Alcohol dehydrogenases (ADHs) have been shown to be highly effective for the asymmetric reduction of aromatic ketones to chiral alcohols with excellent enantioselectivity. nih.govnih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions, making them an attractive green alternative to traditional chemical reductions. For example, a novel ADH from Rhodococcus R6 has been used to catalyze the reduction of a broad range of aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. nih.govnih.gov The use of plant-based reductants, such as homogenates of broccoli or cauliflower, also presents a fascinating and environmentally friendly option for the reduction of aromatic aldehydes. researchgate.net

In the realm of chemical catalysis, the use of earth-abundant and non-toxic metals is a key focus. Iron-catalyzed reactions, for instance, offer a green alternative to processes that rely on precious or toxic metals. Iron(III) chloride has been successfully used as a catalyst for the eco-friendly etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. acs.orgnih.govacs.orgresearchgate.net This methodology could be directly applicable to the synthesis of ethers derived from this compound.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing reaction conditions, and ensuring process safety. The application of advanced in-situ characterization techniques to the synthesis and transformations of this compound will provide invaluable insights.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions involving changes in functional groups. clairet.co.ukthermofisher.com For example, in-situ FTIR has been effectively used to monitor the initiation and progress of Grignard reactions, which could be a potential route to synthesize analogs of our target compound. acs.orghzdr.deresearchgate.net By tracking the disappearance of the organic halide and the appearance of the Grignard reagent, the reaction can be controlled to prevent dangerous accumulations of unreacted starting material. acs.org

Raman spectroscopy is another valuable technique, particularly for monitoring hydrogenation reactions and heterogeneous catalysis. rsc.orgresearchgate.netacs.org It can be used for endpoint determination and process optimization by tracking the disappearance of double bonds. researchgate.netacs.org In-situ Raman has been employed to monitor the hydrogenation of cyclohexene (B86901) in a microreactor and to study phase transformations of catalysts during electrocatalytic hydrogen evolution. rsc.orgacs.org These techniques could be applied to monitor the reduction of a benzaldehyde precursor to this compound.

Table 3: In-Situ Characterization Techniques for Monitoring Relevant Reactions

TechniqueReaction TypeInformation GainedAdvantagesReference
FTIR SpectroscopyGrignard ReactionReagent consumption, product formation, reaction initiationProvides real-time kinetic data, enhances safety acs.orghzdr.deresearchgate.net
Raman SpectroscopyHydrogenationDisappearance of C=C or C=O bonds, catalyst stateSuitable for solid catalysts and aqueous systems, endpoint determination rsc.orgresearchgate.netacs.org
UV-Visible SpectroscopyGeneral ReactionsProgress monitoring, endpoint determinationCost-effective, very fast data acquisition clairet.co.uk

Discovery of Unexplored Reactivity Patterns and Transformative Reactions for this compound

The unique steric and electronic properties of this compound, conferred by the bulky dimethyl substituents and the electron-donating butoxy group, suggest that it may exhibit novel reactivity patterns. The steric hindrance around the benzylic alcohol could lead to unusual selectivity in reactions or allow for the stabilization of reactive intermediates.

One area of exploration is the selective cleavage of the C-O bond at the benzylic position. Recent advances in photoredox catalysis have enabled the reductive cleavage of C-O bonds in benzyl alcohols and ethers under mild conditions. elsevierpure.comacs.org A combination of zirconocene (B1252598) and photoredox catalysis has been shown to effectively cleave these bonds, driven by the formation of a strong Zr-O bond. elsevierpure.com The application of such methods to this compound could provide a novel route for de-butoxylation or other functional group transformations.

The reactivity of the hydroxyl group itself also warrants investigation. While sterically hindered, it may still participate in a range of reactions such as etherification, esterification, or substitution. organic-chemistry.org The development of catalysts that can overcome the steric hindrance will be key to unlocking the full synthetic potential of this molecule. For example, nickel-mediated cross-coupling reactions have been developed for the enantiospecific silylation via benzylic C-OMe bond cleavage, suggesting that similar transformations could be possible for the butoxy group in our target molecule. acs.org

Furthermore, the aromatic ring offers sites for electrophilic aromatic substitution, although the substitution pattern will be heavily influenced by the existing substituents. The exploration of these reactions could lead to a diverse library of novel compounds with potentially interesting properties.

Q & A

Q. What are the established synthetic routes for (4-Butoxy-2,6-dimethylphenyl)methanol, and what analytical methods validate its purity?

Answer:

  • Synthetic Routes:
  • Alkylation of 2,6-dimethylphenol derivatives with butyl halides under basic conditions (e.g., K₂CO₃/DMF) to introduce the butoxy group, followed by hydroxymethylation via Friedel-Crafts or Mannich reactions .
  • Alternative pathways may involve protecting group strategies to prevent side reactions during functionalization .
    • Analytical Validation:
  • HPLC-MS for purity assessment (retention time and mass-to-charge ratio matching).
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, butoxy CH₂ at δ 3.3–3.7 ppm) .
  • X-ray crystallography for unambiguous structural confirmation (if single crystals are obtainable) .

Q. How can researchers optimize crystallization conditions for this compound to facilitate structural analysis?

Answer:

  • Solvent Selection: Use slow evaporation in polar/non-polar solvent mixtures (e.g., methanol/chloroform) to promote crystal growth .
  • Temperature Control: Maintain 293–298 K during crystallization to avoid solvent inclusion defects .
  • Crystallographic Parameters:
  • Monoclinic systems (e.g., P21/c) are common for similar aryl methanol derivatives (cell parameters: a = 13–14 Å, b = 14–15 Å, c = 8–9 Å, β ≈ 93°) .
  • Use SHELXTL or similar software for structure refinement, ensuring R-factor convergence < 0.07 .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

Answer:

  • Systematic Replication: Control variables such as solvent polarity (e.g., DMSO vs. methanol) and assay temperature to assess reproducibility .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent artifacts .
  • Mechanistic Probes: Conduct competitive binding assays or isotopic labeling (e.g., ¹⁸O) to trace metabolic pathways and confirm target engagement .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT):
  • Optimize geometry using B3LYP/6-31G(d) basis sets to predict HOMO/LUMO distributions (e.g., localization on the hydroxymethyl group vs. aromatic ring) .
  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
    • Molecular Dynamics (MD): Simulate solvation effects in methanol/water mixtures to predict aggregation behavior .

Q. How can crystallographic data for this compound be validated to address discrepancies in reported bond angles or torsion parameters?

Answer:

  • Validation Tools:
  • PLATON for symmetry checks and detection of twinning or disorder .
  • SHELXL’s ADDSYM to verify space group assignments (e.g., P21/c vs. P21/n) .
    • Data Reconciliation:
  • Compare displacement parameters (Ueq) across datasets; outliers may indicate thermal motion or misrefinement .
  • Cross-validate with IR/Raman spectroscopy to confirm bond vibrations (e.g., O–H stretch at 3200–3600 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
  • Storage: Store in amber glass at 4°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

Methodological Notes

  • Structural Refinement Workflow:

    StepTool/ParameterReference
    Data CollectionSiemens P4 diffractometer (MoKα radiation, λ = 0.71073 Å)
    IntegrationSAINT or similar software
    RefinementSHELXL (R-factor < 0.05 for high-resolution data)
  • Contradiction Analysis Framework:

    • Source Identification: Distinguish experimental (e.g., solvent purity) vs. computational (e.g., basis set limitations) errors .
    • Iterative Testing: Design follow-up experiments (e.g., isotopic tracing, alternate synthetic routes) to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.